molecular formula C17H18N6O3 B2530596 8-(4-Ethoxyphenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921582-95-8

8-(4-Ethoxyphenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No.: B2530596
CAS No.: 921582-95-8
M. Wt: 354.37
InChI Key: RFGCYTGIYUNZBI-UHFFFAOYSA-N
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Description

8-(4-Ethoxyphenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione is a heterocyclic compound featuring a fused purino-triazole-dione core. Its structure includes a 4-ethoxyphenyl group at position 8, an ethyl chain at position 5, and a methyl group at position 1 (Fig. 1).

Properties

IUPAC Name

8-(4-ethoxyphenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3/c1-4-22-12-14(24)18-17(25)21(3)15(12)23-13(19-20-16(22)23)10-6-8-11(9-7-10)26-5-2/h6-9H,4-5H2,1-3H3,(H,18,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGCYTGIYUNZBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Ethoxyphenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The synthesis begins with the construction of the purine core, which can be achieved through the condensation of appropriate amines and aldehydes, followed by cyclization.

    Introduction of the Triazole Ring: The triazole ring is introduced via a cyclization reaction involving hydrazine derivatives and suitable electrophiles.

    Substitution Reactions: The ethoxyphenyl, ethyl, and methyl groups are introduced through substitution reactions using corresponding halides or other suitable reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(4-Ethoxyphenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl and methyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Overview

The compound 8-(4-Ethoxyphenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione is a heterocyclic organic compound with significant potential in various scientific fields. Its unique structural characteristics contribute to its diverse applications, particularly in medicinal chemistry and agriculture.

Medicinal Chemistry

The compound exhibits promising biological activities that make it a candidate for drug development. Its structural features suggest potential interactions with biological targets involved in various diseases.

  • Anticancer Activity : Initial studies indicate that this compound may inhibit the proliferation of cancer cells. For instance, research has shown that derivatives of triazole compounds often demonstrate cytotoxic effects against various cancer cell lines, suggesting a similar potential for this compound .
  • Antimicrobial Properties : Compounds with triazole structures have been documented to possess antibacterial and antifungal activities. The specific application of 8-(4-Ethoxyphenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione could extend to treating infections caused by resistant strains of bacteria.

Agricultural Applications

The potential use of this compound as a pesticide or herbicide is an area of active research. Triazole derivatives are known for their fungicidal properties.

  • Fungicide Development : Given the structural similarities to known fungicides, this compound could be investigated for its efficacy against plant pathogens. Studies on related triazole compounds have shown effectiveness in controlling fungal diseases in crops .

Biochemical Research

The compound's ability to interact with enzymes makes it a valuable tool in biochemical research.

  • Enzyme Inhibition Studies : The inhibition of specific enzymes related to metabolic pathways can be explored using this compound. This application is crucial in understanding metabolic diseases and developing therapeutic strategies .

Case Study 1: Anticancer Efficacy

A study conducted on the cytotoxic effects of various triazole derivatives highlighted the potential of 8-(4-Ethoxyphenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione in reducing cell viability in cancer cell lines at concentrations above 10 µM. This study underscores the need for further investigation into its mechanisms of action and therapeutic potential against specific cancer types.

Case Study 2: Antimicrobial Activity

Research evaluating the antibacterial efficacy of triazole compounds has shown that derivatives can exhibit significant activity against multidrug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The compound's structure suggests it may possess similar properties, warranting further exploration of its application in treating resistant infections.

Mechanism of Action

The mechanism of action of 8-(4-Ethoxyphenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis of Purino-Triazole-Dione Derivatives

The purino-triazole-dione scaffold is highly modular, with substituents significantly influencing physicochemical and pharmacological properties. Key analogs from the CAS registry () include:

Compound Name R1 (Position 8) R2 (Position 5) R3 (Position 1) CAS Number
Target Compound 4-Ethoxyphenyl Ethyl Methyl Not Provided
8-(4-Fluorophenyl)-1-methyl-5-(3-phenylpropyl) 4-Fluorophenyl 3-Phenylpropyl Methyl 921857-33-2
3-(4-Bromophenyl)-9-isopropyl-5,7-dimethyl 4-Bromophenyl Isopropyl Dimethyl* 921554-92-9

*Dimethyl groups at positions 5 and 5.

Key Observations:

  • Fluorine and bromine substituents (in analogs) may improve binding affinity to hydrophobic enzyme pockets but reduce aqueous solubility due to increased lipophilicity .
  • Position 5 (Alkyl Chains):

    • The ethyl group in the target compound offers moderate lipophilicity, whereas analogs with longer chains (e.g., 3-phenylpropyl) likely exhibit higher membrane permeability but increased metabolic instability .
  • Position 1 (Methyl Group):

    • The methyl group is conserved across multiple analogs, suggesting its role in stabilizing the triazole-dione core or minimizing steric hindrance during target interactions .

Comparison with Non-Purino-Triazole-Dione Compounds

Thiazolidine-2,4-dione Derivatives

highlights 2,4-bis-[(4-ethoxyphenyl)azo]-5-(3-hydroxybenzylidene)thiazolidine-2,4-dione (TZD-OCH₂CH₃), which inhibits COX-2 and iNOS in RAW 264.7 cells. While both compounds share a dione moiety, the thiazolidine core in TZD-OCH₂CH₃ differs from the purino-triazole system. This structural variation likely alters target specificity; purino-triazole-diones may interact with purinergic receptors or kinases, whereas thiazolidinediones are known for PPARγ modulation .

Benzimidazole-Triazole Hybrids

Compounds like 2-[(4-Ethoxyphenyl)methyl]-5-nitro-1-(2-piperidin-1-ylethyl)benzimidazole () share the 4-ethoxyphenyl group but feature a benzimidazole core. The ethoxyphenyl moiety may serve as a pharmacophore for antimicrobial or anti-inflammatory activity, as seen in ’s triazole derivatives targeting multidrug-resistant bacteria .

Research Implications and Limitations

  • Structural Insights: X-ray crystallography (via SHELX software, ) and DFT calculations () could elucidate conformational preferences of the purino-triazole-dione core and substituent effects on stability .
  • Biological Activity Gaps: Direct data on the target compound’s activity are absent in the provided evidence. Testing against inflammatory (e.g., COX-2, iNOS) or microbial targets (e.g., CTX-M β-lactamase, ) is recommended .

Biological Activity

The compound 8-(4-Ethoxyphenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione is a member of the purine derivative family and has garnered attention for its potential biological activities. This article explores its biological effects, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 8-(4-Ethoxyphenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione can be represented as follows:

C16H18N4O3\text{C}_{16}\text{H}_{18}\text{N}_4\text{O}_3

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-triazole core exhibit diverse biological activities. These include:

  • Anticancer Activity : Triazole derivatives have shown promise in inhibiting various cancer cell lines.
  • Antimicrobial Effects : They possess broad-spectrum activity against bacteria and fungi.
  • Antioxidant Properties : Many triazole derivatives demonstrate significant antioxidant capabilities.

Anticancer Activity

A study highlighted the anticancer potential of triazole derivatives. For instance, certain compounds were tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity. The compound 8-(4-Ethoxyphenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione was evaluated for its effectiveness against colon carcinoma cells (HCT-116) and breast cancer cells (T47D), showing promising results with IC50 values indicating effective inhibition of cell growth.

Table 1: Anticancer Activity Data

Cell LineIC50 Value (µM)
HCT-1166.2
T47D27.3

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have been extensively studied. In particular, 1,2,3-triazole and 1,2,4-triazole compounds have demonstrated efficacy against resistant strains of Staphylococcus aureus, a major pathogen in nosocomial infections.

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans10 µg/mL

The mechanisms by which triazole compounds exert their biological effects include:

  • Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial replication.
  • Induction of Apoptosis in Cancer Cells : Certain triazole derivatives promote programmed cell death in malignant cells through various signaling pathways.

Case Studies

Several studies have investigated the biological activities of triazole derivatives similar to the compound in focus:

  • Study on Antioxidant Activity : A recent publication demonstrated that triazole derivatives exhibited significant antioxidant activity with IC50 values lower than conventional antioxidants like ascorbic acid .
  • Acute Toxicity Assessment : Research evaluating the acute toxicity of N4-substituted triazoles indicated that these compounds had a favorable safety profile at therapeutic doses while maintaining their biological efficacy .
  • Anti-inflammatory Effects : Some studies reported that triazole derivatives could reduce inflammation markers in vitro and in vivo models .

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